1-(4-Bromophenoxy)-2,4-dinitrobenzene
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Overview
Description
1-(4-Bromophenoxy)-2,4-dinitrobenzene is an organic compound characterized by the presence of a bromophenoxy group and two nitro groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenoxy)-2,4-dinitrobenzene typically involves the following steps:
Bromination of Phenol: The initial step involves the bromination of phenol to produce 4-bromophenol.
Formation of 4-Bromophenoxy Compound: The 4-bromophenol is then reacted with 2,4-dinitrochlorobenzene in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction times. The use of automated systems for reagent addition and product isolation further enhances the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenoxy)-2,4-dinitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromophenoxy group can be substituted by nucleophiles such as amines or thiols under basic conditions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures (100°C).
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Reduction: Amino derivatives with nitro groups converted to amino groups.
Oxidation: Oxidized products with modified phenoxy groups.
Scientific Research Applications
1-(4-Bromophenoxy)-2,4-dinitrobenzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the synthesis of polymers and advanced materials with specific properties, such as flame retardancy and thermal stability.
Biological Studies: It is employed in biochemical research to study enzyme interactions and inhibition mechanisms, particularly those involving nitroaromatic compounds.
Medicinal Chemistry: The compound’s derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenoxy)-2,4-dinitrobenzene involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, particularly those involved in redox reactions due to the presence of nitro groups.
Radical Formation: The nitro groups can undergo reduction to form reactive intermediates, such as nitroso and hydroxylamine derivatives, which can further interact with cellular components.
Electrophilic Substitution: The bromophenoxy group can participate in electrophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites in biomolecules.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Shares the nitro groups with this compound and is used as a pesticide and in biochemical research.
1-(4-Bromophenoxy)-2-nitrobenzene: Similar structure but with only one nitro group, used in organic synthesis and material science.
Uniqueness
This compound is unique due to the combination of bromophenoxy and two nitro groups, which confer distinct chemical reactivity and potential applications. The presence of both electron-withdrawing nitro groups and the electron-donating bromophenoxy group allows for versatile chemical transformations and interactions with biological targets.
Properties
CAS No. |
17589-66-1 |
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Molecular Formula |
C12H7BrN2O5 |
Molecular Weight |
339.10 g/mol |
IUPAC Name |
1-(4-bromophenoxy)-2,4-dinitrobenzene |
InChI |
InChI=1S/C12H7BrN2O5/c13-8-1-4-10(5-2-8)20-12-6-3-9(14(16)17)7-11(12)15(18)19/h1-7H |
InChI Key |
BJGBENCKKXEWGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Br |
Origin of Product |
United States |
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